molecular formula C13H7Cl3O2 B6407345 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% CAS No. 1237092-73-7

2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95%

Cat. No. B6407345
CAS RN: 1237092-73-7
M. Wt: 301.5 g/mol
InChI Key: ALKDGBDBJCTIID-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% (2C4DCPB) is an organic compound with a molecular formula of C14H8Cl4O2. It is a white crystalline solid that is soluble in methanol, ethanol, and acetone. 2C4DCPB has a wide range of uses in both scientific research and industrial applications.

Mechanism of Action

2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% acts as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from catalyzing the reaction. This inhibition is reversible and can be reversed by increasing the concentration of the substrate or by adding a competitive inhibitor.
Biochemical and Physiological Effects
2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% can inhibit the activity of enzymes involved in the metabolism of drugs, hormones, and other compounds. In vivo studies have shown that 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% can induce cell death and apoptosis, reduce inflammation, and inhibit the growth of tumor cells.

Advantages and Limitations for Lab Experiments

2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time without significant degradation. The main limitation of 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% is its toxicity, which can be minimized by using the appropriate safety precautions in the laboratory.

Future Directions

There are a number of potential future directions for research on 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95%. These include further exploration of its biochemical and physiological effects, development of new methods for its synthesis, and investigation of its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be done to explore the potential of 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% as an inhibitor of enzymes involved in the metabolism of drugs, hormones, and other compounds. Finally, further research could be done to explore the potential of 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% as a catalyst for organic reactions.

Synthesis Methods

2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% can be synthesized through a two-step reaction. The first step involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenol in the presence of triethylamine in an organic solvent such as ethanol. The second step involves the reaction of the resulting product with sodium hydroxide in an aqueous solution. The final product is then isolated and purified by recrystallization.

Scientific Research Applications

2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% has been widely used in scientific research for a variety of purposes. It has been used as a reagent for the synthesis of other organic compounds, as a catalyst for organic reactions, and as an inhibitor of enzymes. 2-Chloro-4-(2,4-dichlorophenyl)benzoic acid, 95% has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

properties

IUPAC Name

2-chloro-4-(2,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-2-4-9(12(16)6-8)7-1-3-10(13(17)18)11(15)5-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKDGBDBJCTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691216
Record name 2',3,4'-Trichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1237092-73-7
Record name 2',3,4'-Trichloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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